4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide is a benzamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a benzamide scaffold. The N-substituted phenyl group (2,3-dimethylphenyl) and the dihydrobenzofuran system contribute to its structural uniqueness. This compound belongs to a class of agrochemicals or pharmaceutical intermediates, as suggested by structural analogs in the provided evidence (e.g., mepronil, etobenzanid) . Its molecular formula is inferred as C₂₆H₂₇NO₃ (exact mass pending experimental validation), with the 2,2-dimethyl group on the dihydrobenzofuran ring likely enhancing lipophilicity and metabolic stability compared to non-alkylated analogs .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-7-5-9-22(18(17)2)27-25(28)20-13-11-19(12-14-20)16-29-23-10-6-8-21-15-26(3,4)30-24(21)23/h5-14H,15-16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNLKUXZAHCHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling
A palladium/copper cocatalyst system (PdCl<sub>2</sub>/CuI) enables efficient coupling of iodophenols with benzyl halides. This method achieves yields up to 91% under milder conditions.
Deep Eutectic Solvent (DES) Mediated Synthesis
Using choline chloride-ethylene glycol as a solvent enhances reaction efficiency and sustainability. For example, DES-mediated cyclization of o-hydroxy aldehydes with alkynes yields benzofuran derivatives in 70–91% yields.
Optimization and Yield Improvements
Key optimizations include:
| Parameter | Improvement Strategy | Yield Increase | Reference |
|---|---|---|---|
| Catalyst Loading | Reduce CuI from 10% to 5% | 85% → 88% | |
| Solvent | Replace DMF with DES | 78% → 90% | |
| Reaction Time | Microwave-assisted synthesis | 12h → 2h |
Characterization and Analytical Data
The final compound is validated using:
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Mild oxidizing agents can convert the benzofuran moiety into corresponding ketones or acids.
Reduction: : Hydrogenation can reduce the benzofuran ring, affecting its aromaticity.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : PCC (Pyridinium chlorochromate), Jones reagent.
Reducing agents: : Hydrogen gas with Pd/C catalyst, lithium aluminum hydride.
Substitution conditions: : Lewis acids like AlCl₃, sulfuric acid for electrophilic substitution.
Major Products
Oxidation: : Ketones or carboxylic acids.
Reduction: : Reduced aromatic or cyclohexane derivatives.
Substitution: : Varies depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds with similar structures to 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide exhibit promising anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain benzamide derivatives significantly reduced the viability of cancer cell lines in vitro .
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research has shown that similar benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. A case study highlighted the effectiveness of benzofuran-based compounds in models of neurodegenerative diseases like Alzheimer's and Parkinson's .
3. Anti-inflammatory Activity
Compounds related to this benzamide have been explored for their anti-inflammatory properties. In vivo studies indicated that these compounds could reduce inflammation markers in animal models, suggesting their application in treating inflammatory diseases .
Agricultural Science Applications
1. Insecticidal Activity
The compound's structural analogs have been investigated for their insecticidal properties. For example, carbamate derivatives are known for their effectiveness against various pests. A study reported that certain derivatives exhibited significant toxicity to insects while being less harmful to non-target species . This selectivity is crucial for developing safer agricultural chemicals.
2. Herbicidal Properties
Research has also indicated potential herbicidal applications of similar compounds. The mechanism often involves inhibiting specific biochemical pathways in plants, leading to effective weed control without affecting crop yield .
Material Science Applications
1. Polymer Development
The unique chemical structure enables the synthesis of polymers with enhanced properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A recent study demonstrated that polymers modified with benzofuran derivatives exhibited improved resistance to thermal degradation compared to unmodified polymers .
2. Nanomaterials
Compounds like this compound can serve as precursors for nanomaterials used in electronics and optics due to their ability to form stable nanostructures .
Data Tables
Mechanism of Action
Effects and Targets
The compound’s benzamide moiety interacts with various biological targets, potentially acting through competitive inhibition. The benzofuran group allows for potential interactions with hydrophobic pockets in proteins.
Pathways
In cellular systems, it may modulate signaling pathways by inhibiting key enzymes, leading to downstream effects on cellular proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several benzamide-based agrochemicals and bioactive molecules. Below is a detailed comparison based on substituent effects, functional groups, and applications:
Substituent Analysis of Key Benzamide Derivatives
Functional Group Impact on Bioactivity
- Dihydrobenzofuran Moiety: The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound may improve oxidative stability compared to non-dihydro analogs (e.g., fluorodifen, a nitro-diphenyl ether herbicide) . This moiety is absent in mepronil and etobenzanid, which rely on simpler aromatic systems.
- N-Aryl Substitution : The 2,3-dimethylphenyl group provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl (etobenzanid) or trifluoromethylphenyl ( compound) groups. Such differences influence receptor binding and metabolic degradation rates .
- Polarity and Solubility: The oxymethyl linker in the target compound may enhance water solubility relative to non-polar analogs like fenfuram (2-methyl-3-furancarboxamide) .
Pharmacodynamic and Kinetic Differences
- Selectivity : The dimethylphenyl group likely reduces off-target effects compared to halogenated analogs (e.g., etobenzanid’s dichlorophenyl group), which are more reactive but may persist in the environment .
- Metabolic Stability: The dihydrobenzofuran system’s rigidity may slow enzymatic degradation, as seen in octhilinone (a structurally distinct isothiazolone fungicide with a flexible chain) .
Research Findings and Limitations
While direct studies on the target compound are scarce, inferences from structural analogs suggest:
- Herbicidal Potential: Similar to sulfentrazone, the combination of a benzamide core and bulky substituents may target acetolactate synthase (ALS) in weeds .
- Toxicity Profile : The absence of strongly electronegative groups (e.g., chlorine in etobenzanid) may lower mammalian toxicity, though this requires validation .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O3
- Molecular Weight: 302.38 g/mol
The compound features a benzamide core with a substituted benzofuran moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| 4b | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| Reference Compound | MCF-7 | 1.93 | Standard for comparison |
In particular, the compound's structure allows it to interact with cellular targets that regulate apoptosis and cell proliferation. The presence of electron-withdrawing groups enhances its biological activity by improving binding affinity to target proteins .
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. Preliminary findings suggest that it may act as a selective agonist for dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and reward pathways. The structure's ability to penetrate the blood-brain barrier is critical for its neuropharmacological applications .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer models, the compound demonstrated superior efficacy compared to traditional chemotherapeutics like doxorubicin. The study highlighted its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Dopamine Receptor Agonism
A high-throughput screening assay revealed that the compound exhibited significant agonistic activity at D3 dopamine receptors with an EC50 value lower than many existing treatments for neuropsychiatric disorders. This positions it as a promising candidate for further exploration in treating conditions like schizophrenia and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound promotes programmed cell death in cancer cells through caspase activation.
- Cell Cycle Regulation: It causes cell cycle arrest at specific phases (e.g., G1 phase), inhibiting proliferation.
- Receptor Modulation: As a D3 receptor agonist, it modulates neurotransmitter release and neuronal excitability.
Q & A
Q. What are the critical steps and parameters for synthesizing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide with high yield?
The synthesis typically involves multi-step reactions, including coupling of the dihydrobenzofuran and benzamide moieties. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in coupling steps .
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions .
- Purification : Column chromatography or crystallization (e.g., methanol:water mixtures) ensures purity .
- Reaction time : Extended stirring (72+ hours) may improve conversion in sterically hindered intermediates .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?
Q. What are the primary challenges in isolating intermediates during synthesis?
Q. How can reaction yields be improved in the final coupling step?
- Catalyst optimization : Use carbodiimides (e.g., EDC·HCl) for amide bond formation .
- Molar ratio adjustments : Excess dihydrobenzofuran precursor (1.2–1.5 eq) drives the reaction to completion .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulates binding affinities with enzymes (e.g., cytochrome P450) to guide SAR studies .
Q. How can contradictory bioactivity data across experimental models be resolved?
- Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .
- Statistical validation : Apply ANOVA or Bayesian inference to assess significance of outliers .
Q. What advanced techniques elucidate the compound’s supramolecular interactions in solid-state forms?
- Single-crystal X-ray diffraction : Resolves hydrogen bonding patterns (e.g., amide N-H⋯O interactions) and π-stacking .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with crystallinity .
Q. How can researchers optimize solvent systems for green synthesis?
- Solvent sustainability metrics : Use CHEM21 guidelines to select biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption by 40–60% .
Q. What mechanistic insights explain unexpected byproducts during dihydrobenzofuran functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
